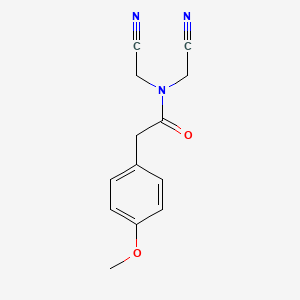![molecular formula C22H23ClN4O5 B14938490 1-butyl-N-{4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938490.png)
1-butyl-N-{4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-N-{4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a phenyl group, and a nitrophenyl group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-{4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated phenyl compound.
Attachment of the Nitro Group: The nitro group is added through a nitration reaction, typically using nitric acid and sulfuric acid.
Formation of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate compound.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-butyl-N-{4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
Aminated Derivatives: Reduction of the nitro group leads to the formation of amine derivatives.
Substituted Phenyl Derivatives: Substitution reactions yield various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-butyl-N-{4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-butyl-N-{4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-butyl-N-{4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-2-carboxamide: Similar structure with a slight variation in the position of the carboxamide group.
1-butyl-N-{4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-4-carboxamide: Another structural isomer with the carboxamide group in a different position.
Uniqueness
1-butyl-N-{4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H23ClN4O5 |
|---|---|
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
1-butyl-N-[4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H23ClN4O5/c1-2-3-10-26-13-15(11-20(26)28)22(30)24-16-6-4-14(5-7-16)21(29)25-17-8-9-18(23)19(12-17)27(31)32/h4-9,12,15H,2-3,10-11,13H2,1H3,(H,24,30)(H,25,29) |
InChI-Schlüssel |
FTQFTQOTVMGXTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


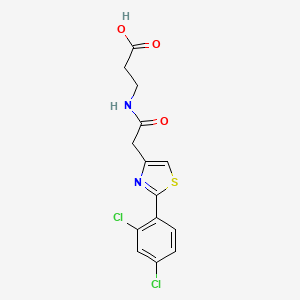
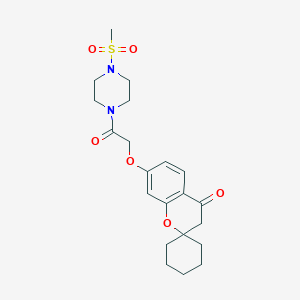
![4-nitro-N-[(4-nitrophenyl)sulfonyl]-N-(pyridin-3-yl)benzenesulfonamide](/img/structure/B14938420.png)
![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B14938427.png)
![3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14938428.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-isoleucine](/img/structure/B14938432.png)
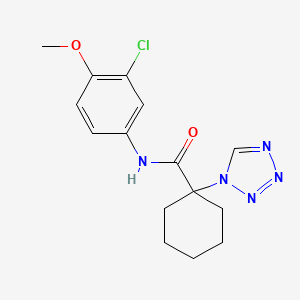
![Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938439.png)
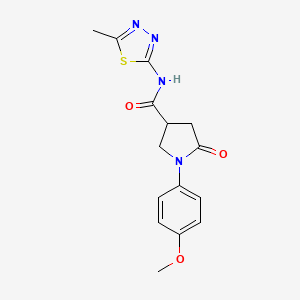

![6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14938461.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B14938469.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14938483.png)
